molecular formula C21H31O2PSi B599300 (R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide CAS No. 1217835-38-5

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide

Cat. No.: B599300
CAS No.: 1217835-38-5
M. Wt: 374.536
InChI Key: ZGIMJAVSURKTDF-SFHVURJKSA-N
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Description

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide, also known as this compound, is a useful research compound. Its molecular formula is C21H31O2PSi and its molecular weight is 374.536. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: (R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide can undergo oxidation to yield phosphine oxides or phosphonic acids.

    • Reduction: It can be reduced back to the corresponding phosphine.

    • Substitution: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group can be replaced by other functional groups.

  • Common Reagents and Conditions:

    • Oxidation: Use of oxidizing agents like hydrogen peroxide or MCPBA (meta-chloroperoxybenzoic acid).

    • Reduction: Lithium aluminum hydride or diborane.

    • Substitution: Use of strong nucleophiles like Grignard reagents or organolithium compounds.

  • Major Products Formed:

    • From oxidation: Corresponding phosphine oxides or phosphonic acids.

    • From reduction: The free phosphine.

    • From substitution: New silylated or functionalized organophosphorus compounds.

Scientific Research Applications

  • Chemistry: Used as a ligand in transition metal-catalyzed reactions, aiding in asymmetric synthesis for creating chiral molecules.

  • Biology: Investigated for its role in modifying biological molecules or as part of prodrug strategies.

  • Medicine: Explored for its potential in drug development, particularly for producing enantiomerically pure active pharmaceutical ingredients.

  • Industry: Utilized in the development of materials with specific electronic or optical properties due to its unique phosphorus structure.

Mechanism of Action

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide acts primarily by coordinating to transition metals via its phosphorus atom. This coordination can induce chirality in the metal center, which then selectively interacts with substrates to produce enantiomerically enriched products. The molecular targets include metal catalysts, and the pathways involve catalytic cycles typical of homogeneous catalysis.

Comparison with Similar Compounds

  • (R)-(2,3-diMethylbutyl)diphenylphosphine oxide

  • (R)-Phenyl(diMethylphosphine oxide)

  • (R)-Tert-butyl(diphenylphosphine oxide)

These compounds share similar frameworks but differ in the nature and size of substituents, which impact their reactivity and applications in asymmetric synthesis.

That wraps up the world of (R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide! Quite a journey through chemical synthesis and its myriad applications. Fascinated by anything in particular?

Properties

IUPAC Name

[(3R)-4-diphenylphosphoryl-2,3-dimethylbutan-2-yl]oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31O2PSi/c1-18(21(2,3)23-25(4,5)6)17-24(22,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18H,17H2,1-6H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIMJAVSURKTDF-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31O2PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152306
Record name [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217835-38-5
Record name [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217835-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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